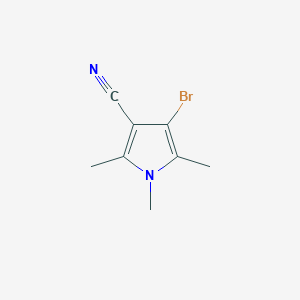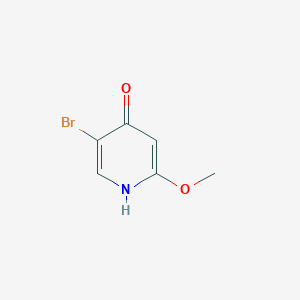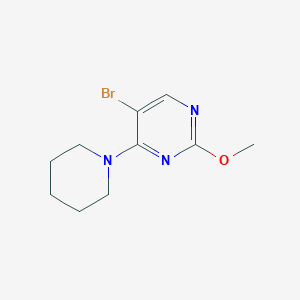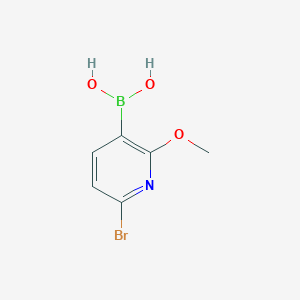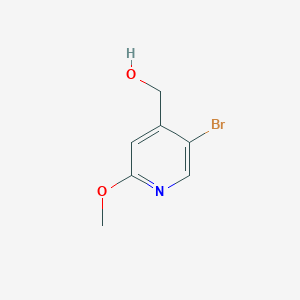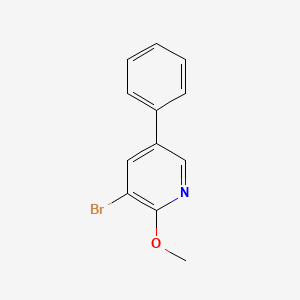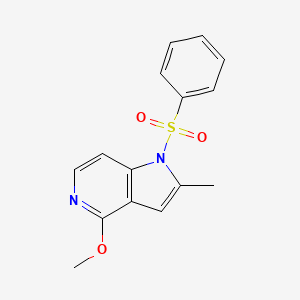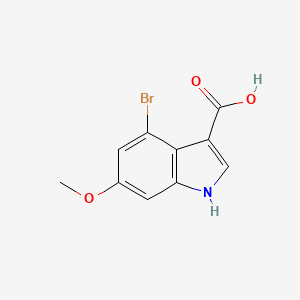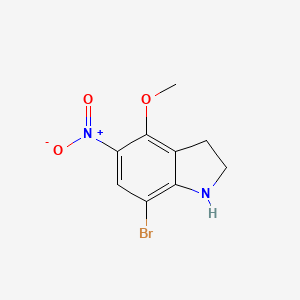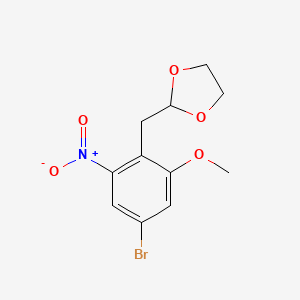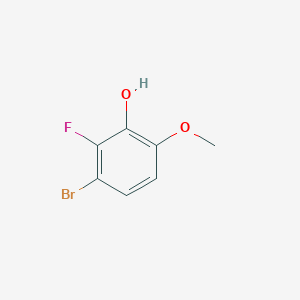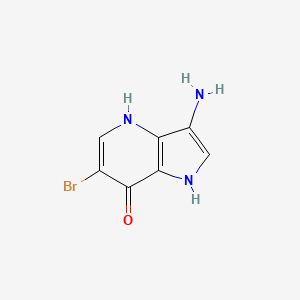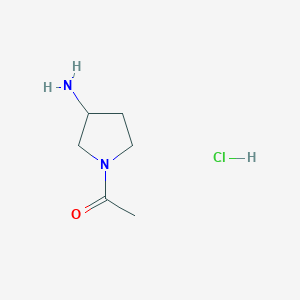
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
Vue d'ensemble
Description
“1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 1000870-09-6 . Its IUPAC name is (3R)-1-acetyl-3-pyrrolidinamine . The compound has a molecular weight of 128.17 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.63 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass of the compound is 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a complexity of 124 .
Applications De Recherche Scientifique
Polyvinylpyrrolidone (PVP) in Drug Delivery
PVP is recognized for its role in drug delivery systems due to its hydrophilic nature, serving as a carrier in pharmaceutical, biomedical, and nutraceutical fields. Its adaptability in forming various formulations like microparticles, nanoparticles, and hydrogels makes it a promising polymer for developing new pharmaceutical forms. This versatility is attributed to its ability to improve the stability, solubility, and bioavailability of drugs, making it an integral component in the pharmaceutical industry (Franco & De Marco, 2020).
Polyvinylpyrrolidone's Multifunctional Role
Further emphasizing its multifunctionality, PVP acts as a binder, stabilizer, solubilizer, and coating agent in both conventional formulations and novel drug delivery systems. Its properties of inertness, non-toxicity, and biocompatibility underpin its widespread use across various pharmaceutical applications. The compound's molecular weight and concentration variability allow for tailored use in different formulations to enhance therapeutic efficacy and improve the physicochemical properties of drugs (Luo et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are identified for their surface-active properties, playing a crucial role in enhancing the solubility, compatibility, and performance of surfactants. The electronegativity of the pyrrolidone carbonyl oxygen contributes to its ability to form stable ion pairs with anions, facilitating diverse applications in industrial and academic research. These derivatives are especially valued for their reduced toxicity and versatile substituent capabilities, suggesting their potential in improving surfactant structures and applications (Login, 1995).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




